2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole
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Overview
Description
The compound “2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole” is a complex organic molecule that contains a pyrimidine ring and an isoindole ring. The pyrimidine ring is substituted with a methoxy group at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and isoindole rings, and the methoxy group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and isoindole rings, and the methoxy group. The pyrimidine ring, in particular, is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could impact its solubility, while the aromatic rings could influence its stability .Mechanism of Action
Target of Action
The compound 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a derivative of pyrimidine and isoindole . Pyrimidine derivatives have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . Isoindole derivatives, on the other hand, have been found in many important synthetic drug molecules . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of Action
This may involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways by this compound are likely to be related to its antiviral and antitumor activities. For instance, it might interfere with the replication of viruses or the proliferation of cancer cells
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antiviral and antitumor activities, it might inhibit the replication of viruses or the growth of cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYUJVUKKMTGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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